

2-(4-Fluorophenyl)pyridine CAS number and chemical properties

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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)pyridine

Cat. No.: B1266597

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An In-depth Technical Guide to 2-(4-Fluorophenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **2-(4-Fluorophenyl)pyridine**. The information is intended to support research and development activities in medicinal chemistry and drug discovery.

Core Compound Identity and Properties

2-(4-Fluorophenyl)pyridine is a substituted aromatic heterocyclic compound. Its structure consists of a pyridine ring substituted at the 2-position with a 4-fluorophenyl group.

CAS Number: 58861-53-3^[1]

Chemical and Physical Properties

The key chemical and physical properties of **2-(4-Fluorophenyl)pyridine** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₈ FN	[1]
Molecular Weight	173.19 g/mol	
Appearance	White to light yellow/orange powder or crystal	[2][3]
Melting Point	38.0 to 42.0 °C	[2][3]
Boiling Point	119 °C at 6 mmHg	[2][3]
Density (Predicted)	1.138 ± 0.06 g/cm ³	[2]
pKa (Predicted)	4.50 ± 0.25	[2]
Flash Point	116.1 °C	[4]
Vapor Pressure	0.0127 mmHg at 25 °C	[4]
Refractive Index (Predicted)	1.556	[4]
Purity	>98.0% (GC)	[3]
Synonyms	1-(2-Pyridinyl)-4-fluorobenzene, EINECS 261-473-9	[1]

Experimental Protocols

Synthesis of 2-(4-Fluorophenyl)pyridine via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds, and is suitable for the synthesis of 2-arylpyridines. The following is a representative protocol for the synthesis of **2-(4-Fluorophenyl)pyridine** from 2-bromopyridine and 4-fluorophenylboronic acid.

Reaction Scheme:

Materials:

- 2-Bromopyridine
- 4-Fluorophenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Toluene
- Ethanol
- Water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a round-bottom flask, add 2-bromopyridine (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
- Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
- Add a 3:1 mixture of toluene and ethanol, followed by a small amount of water.
- Fit the flask with a reflux condenser and heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **2-(4-Fluorophenyl)pyridine** as a solid.

Characterization Data

The following spectroscopic data can be used to confirm the identity and purity of the synthesized **2-(4-Fluorophenyl)pyridine**.

Technique	Data
¹ H NMR	(400 MHz, CDCl ₃) δ 8.73 – 8.61 (m, 1H), 8.04 – 7.93 (m, 2H), 7.80 – 7.73 (m, 1H), 7.72 – 7.65 (m, 1H), 7.25 – 7.21 (m, 1H), 7.20 – 7.11 (m, 2H)[1]
¹³ C NMR	(101 MHz, CDCl ₃) δ 163.5 (d, J = 249.3 Hz), 156.4, 149.7, 136.8, 135.5 (d, J = 3.1 Hz), 128.7 (d, J = 8.4 Hz), 122.1, 120.3, 115.7 (d, J = 21.6 Hz)[1]
¹⁹ F NMR	(377 MHz, CDCl ₃) δ -113.16[1]

Applications in Drug Development and Biological Activity

Pyridine and its derivatives are considered privileged scaffolds in medicinal chemistry due to their presence in numerous biologically active compounds and FDA-approved drugs.[5][6] The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[7][8]

While **2-(4-Fluorophenyl)pyridine** itself is primarily a building block, its derivatives have shown significant biological activity. For instance, derivatives of 2-(4-fluorophenyl)-3-pyrimidin-4-ylimidazo[1,2-a]pyridine have been identified as potent inhibitors of cGMP-dependent protein

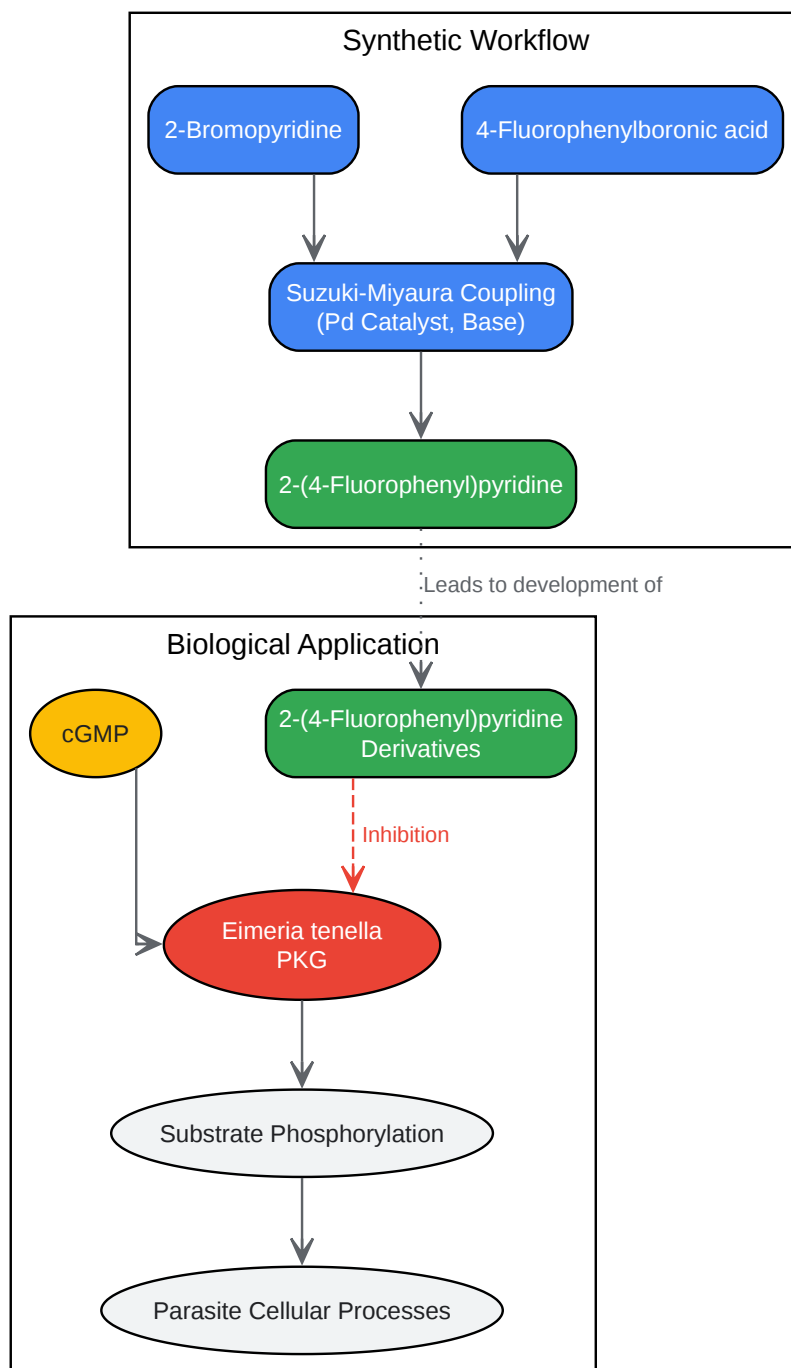
kinase (PKG) from *Eimeria tenella*, a protozoan parasite that causes coccidiosis in poultry.^[9] This makes the **2-(4-fluorophenyl)pyridine** scaffold a promising starting point for the development of novel anticoccidial agents.

Signaling Pathway Involvement

The inhibitory action of **2-(4-fluorophenyl)pyridine** derivatives on *Eimeria tenella* PKG highlights their potential to modulate cGMP signaling pathways. In many organisms, PKG is a key effector of cGMP, which acts as a second messenger in various physiological processes. Inhibition of this kinase can disrupt critical cellular functions in the parasite, leading to its death.

Below is a diagram illustrating the general workflow for synthesizing **2-(4-Fluorophenyl)pyridine** and a simplified representation of the cGMP signaling pathway that can be targeted by its derivatives.

Synthetic Workflow and Biological Target Pathway

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Caption: Synthetic workflow for **2-(4-Fluorophenyl)pyridine** and its derivatives' role in inhibiting a parasitic signaling pathway.

This guide serves as a foundational resource for researchers working with **2-(4-Fluorophenyl)pyridine**. The provided data and protocols can facilitate its synthesis, characterization, and further exploration in the context of developing new therapeutic agents.

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